1-Methylisoquinolin-5-amine
Description
Significance in Organic and Medicinal Chemistry
The isoquinoline (B145761) nucleus is a "privileged scaffold" in drug design, found in numerous natural products and synthetic compounds with a wide array of biological activities. beilstein-journals.org 1-Methylisoquinolin-5-amine, as a derivative, holds considerable significance as a key intermediate and structural motif. The presence of both a nucleophilic amine group and a reactive methyl group allows for various chemical transformations, making it a valuable starting material for creating libraries of compounds for high-throughput screening. vulcanchem.com
In medicinal chemistry, the compound is explored as a lead for drug development. smolecule.com Research into structurally related isoquinolines suggests that this class of compounds possesses potential antimicrobial, anticancer, and neuroprotective properties. smolecule.com The 1-methylisoquinoline (B155361) core is a feature in molecules designed as kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that control cell proliferation. vulcanchem.com The amine group can be readily acylated or alkylated to produce a diverse range of derivatives, allowing for the fine-tuning of physicochemical properties and biological activity. smolecule.com For instance, modifications can enhance target specificity and metabolic stability, which are critical aspects of the drug discovery process. vulcanchem.com The positional arrangement of the methyl and amine groups on the isoquinoline frame influences the molecule's electron distribution, which in turn can affect its reactivity and interactions with biological targets like enzymes and receptors.
Historical Context of Isoquinoline Chemistry Relevant to this compound
The study of this compound is built upon a rich history of isoquinoline chemistry dating back to the late 19th century. The first isolation of the parent compound, isoquinoline, from coal tar was reported in 1885. Soon after, organic chemists developed several key synthetic methods to construct the isoquinoline ring system, which remain fundamental to the field. These classic reactions are essential for preparing a wide variety of isoquinoline derivatives, including the precursors to this compound.
Three of the most important historical methods include:
The Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. This intermediate can then be oxidized to the corresponding isoquinoline. The reaction typically uses dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
The Pictet-Spengler Reaction: Reported in 1911, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This method is particularly significant for the synthesis of isoquinoline alkaloids and related compounds.
The Pomeranz-Fritsch Reaction: Also developed in the 1890s, this method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. This reaction provides a direct route to the aromatic isoquinoline core.
These foundational syntheses provided the chemical tools necessary to access a vast range of substituted isoquinolines, paving the way for the eventual synthesis and study of specific derivatives like this compound.
Scope and Research Trajectory of this compound Studies
Current and future research on this compound is focused on leveraging its unique structure for novel applications and developing more efficient synthetic pathways. The compound primarily serves as a versatile chemical intermediate, with its research trajectory branching into several key areas. smolecule.com
Table 2: Summary of Research Applications for this compound and Derivatives
| Research Area | Focus of Study | Potential Application |
|---|---|---|
| Medicinal Chemistry | Synthesis of derivatives as kinase or topoisomerase inhibitors. vulcanchem.com | Anticancer agents. smolecule.comvulcanchem.com |
| Investigation of antimicrobial and neuroprotective effects. smolecule.com | Development of new antibiotics and treatments for neurodegenerative diseases. smolecule.com | |
| Creation of compound libraries for drug screening. vulcanchem.com | High-throughput screening for new drug leads. vulcanchem.com | |
| Materials Science | Use as a corrosion inhibitor for metals in acidic media. researchgate.net | Protection of industrial metals like mild steel. researchgate.net |
| Synthetic Methodology | Development of novel, efficient, and selective synthesis routes. beilstein-journals.org | Improved access to highly substituted isoquinolines. beilstein-journals.org |
One major research thrust is its use as a scaffold in drug discovery. smolecule.com Scientists are actively creating derivatives by modifying the amine and methyl groups to explore structure-activity relationships (SAR). vulcanchem.com This involves synthesizing new molecules and evaluating them in vitro against various biological targets, such as cancer cell lines or microbial strains. smolecule.com The goal is to optimize the structure to enhance potency and selectivity for specific enzymes or receptors.
Another emerging area of research is in materials science. A study demonstrated that the related compound 1-Methylisoquinoline can act as an effective corrosion inhibitor for mild steel in acidic environments. researchgate.net The inhibitor functions by adsorbing onto the metal surface, forming a protective layer. researchgate.net The presence of the amine and methyl groups in the isoquinoline structure plays a crucial role in this adsorption process. researchgate.net This suggests potential industrial applications for this compound and its derivatives.
The future trajectory of research will likely involve the development of more advanced synthetic methods, such as catalytic and asymmetric routes, to produce enantiomerically pure derivatives, which is often crucial for pharmacological activity. vulcanchem.com Furthermore, there is an ongoing effort to explore the potential of isoquinoline derivatives in treating neglected diseases, such as those caused by tropical parasites. vulcanchem.com As synthetic techniques become more sophisticated, the scope of research for this compound is expected to expand, uncovering new biological activities and material properties.
Structure
3D Structure
Properties
IUPAC Name |
1-methylisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDMNBWTHOKXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433691 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-61-9 | |
| Record name | 1-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylisoquinolin 5 Amine and Derivatives
Established Synthetic Routes
Strategies from Isoquinoline (B145761) Derivatives
A primary approach to synthesizing 1-methylisoquinolin-5-amine involves the chemical modification of a starting isoquinoline molecule. This can be accomplished by introducing the amino group or the methyl group onto the isoquinoline core through several established reaction types.
A classic and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In the context of this compound synthesis, this involves the initial nitration of 1-methylisoquinoline (B155361). The electrophilic nitration of isoquinoline derivatives typically occurs at the 5- and 8-positions. For 1-methylisoquinoline, nitration using a mixture of nitric acid and sulfuric acid yields 1-methyl-5-nitroisoquinoline. Subsequent reduction of the nitro group affords the target amine. This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. researchgate.net
Table 1: Reductive Amination Synthesis of this compound
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1. Nitration | 1-Methylisoquinoline | HNO₃, H₂SO₄ | 1-Methyl-5-nitroisoquinoline |
| 2. Reduction | 1-Methyl-5-nitroisoquinoline | SnCl₂, HCl or H₂, Pd/C | This compound |
Nucleophilic aromatic substitution (SNAr) provides another route to introduce the 5-amino group by displacing a suitable leaving group, such as a halogen, from the 5-position of the 1-methylisoquinoline ring. openstax.orgscribd.com For this reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. openstax.orgchadsprep.com
A powerful modern method for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be applied to couple an amine source with an aryl halide. wikipedia.org The synthesis of this compound via this method would involve the reaction of 5-bromo-1-methylisoquinoline (B1527716) with an ammonia (B1221849) equivalent, catalyzed by a palladium-phosphine ligand complex. wikipedia.orgsnnu.edu.cn This approach offers a versatile and milder alternative to traditional nucleophilic substitution methods. wikipedia.org
Introducing the methyl group at the C1 position can be a key step. While many isoquinoline syntheses build the ring with the C1-substituent already in place, strategies exist for methylating a pre-formed isoquinoline ring. One such method involves the use of methyl iodide. For related heterocyclic systems, thiolactams have been successfully methylated with methyl iodide to give thioimidates, which are versatile intermediates for further synthesis.
Nucleophilic Substitution Pathways
Multi-step Synthesis Paradigms (e.g., from o-Cyanobenzaldehydes)
Ring-construction or de novo synthesis offers a fundamentally different approach, building the isoquinoline skeleton from non-heterocyclic starting materials. A notable paradigm starts with ortho-substituted benzene (B151609) derivatives, such as o-cyanobenzaldehydes.
In this approach, o-cyanobenzaldehyde can be condensed with a molecule containing an active methylene (B1212753) group that can provide the necessary atoms for the new heterocyclic ring. For instance, reaction with a propanone (acetone) derivative in the presence of a base can lead to cyclization and the formation of the 1-methylisoquinoline core. The amino group can be introduced before or after the cyclization. Efficient methods have been developed for the synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehyde, which can serve as precursors to more complex isoquinoline structures. researchgate.netorganic-chemistry.org
A versatile, multi-component synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the assembly of polysubstituted isoquinolines in a single operation, offering a high degree of structural diversity.
Condensation and Cyclization Protocols
The construction of the isoquinoline core, the fundamental structure of this compound, relies heavily on classical condensation and cyclization reactions. These methods typically involve the formation of a dihydroisoquinoline intermediate, which is subsequently aromatized.
One of the most prominent methods is the Bischler-Napieralski reaction . This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.orgjk-sci.comnrochemistry.com
Another cornerstone in isoquinoline synthesis is the Pictet-Spengler reaction . This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. name-reaction.commdpi.comorganicreactions.orgresearchgate.net The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. researchgate.net Similar to the Bischler-Napieralski reaction, the tetrahydroisoquinoline product can be oxidized to furnish the aromatic isoquinoline core.
The Pomeranz-Fritsch reaction provides an alternative route, involving the acid-catalyzed cyclization of benzalaminoacetals, which are Schiff bases derived from an aromatic aldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com This method has been instrumental in the synthesis of various isoquinoline derivatives. wikipedia.org
These foundational reactions are summarized in the table below:
| Reaction Name | Starting Materials | Key Reagents | Intermediate | Final Product (after aromatization) |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Isoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | Isoquinoline |
| Pomeranz-Fritsch | Benzaldehyde (B42025), 2,2-dialkoxyethylamine | Acid catalyst | Benzalaminoacetal | Isoquinoline |
Regioselectivity Control in Synthetic Schemes
Achieving the desired substitution pattern, particularly the placement of the amino group at the C-5 position and the methyl group at the C-1 position of the isoquinoline ring, is a critical aspect of the synthesis. The regioselectivity of these cyclization reactions is heavily influenced by the nature and position of substituents on the starting materials.
In the Bischler-Napieralski reaction, the presence of electron-donating groups on the aromatic ring of the β-arylethylamide directs the intramolecular electrophilic substitution. For instance, an activating group at the meta position to the ethylamine (B1201723) side chain will favor cyclization at the para position, influencing the final substitution pattern of the isoquinoline. jk-sci.com
Similarly, in the Pomeranz-Fritsch reaction, the substituents on the starting benzaldehyde dictate the electronics of the aromatic ring and, consequently, the position of the electrophilic attack during cyclization. chemistry-reaction.com
Modern synthetic strategies often employ directing groups to control regioselectivity. For example, in metal-catalyzed C-H activation/annulation reactions, a directing group on the starting material can coordinate to the metal catalyst, guiding the C-H activation and subsequent cyclization to a specific position. mdpi.com The choice of catalyst and ligands also plays a crucial role in determining the regiochemical outcome of the reaction. nih.gov
Optimization Strategies and Reaction Conditions
The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the Bischler-Napieralski reaction, while phosphorus oxychloride (POCl₃) is a common dehydrating agent, the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective for substrates that lack electron-donating groups on the benzene ring. wikipedia.org The reaction temperature can also be varied, from room temperature to over 100°C, depending on the specific reactants and reagents. wikipedia.org
In metal-catalyzed reactions, the choice of the metal center (e.g., palladium, rhodium, cobalt, copper) and the ligands can have a profound impact on the reaction's success. mdpi.com Optimization studies often involve screening a variety of catalysts and ligands to identify the most active and selective combination. For example, in a rhodium-catalyzed synthesis of isoquinolines, extensive screening of catalysts, solvents, and temperatures was necessary to achieve the optimal yield. researchgate.net Similarly, in a synthesis of quinolines, the reaction conditions, including the catalyst ratio, reaction time, and temperature, were optimized to maximize the yield of the final oxidation step. researchgate.net
The following table highlights key optimization parameters and their potential effects:
| Parameter | Effect on Reaction | Example |
| Catalyst | Influences activity, selectivity, and functional group tolerance. | Switching from a copper to a rhodium catalyst can alter the reaction pathway, leading to different products. nih.gov |
| Solvent | Affects solubility, reaction rate, and can influence the reaction mechanism. | Using a nitrile as a solvent can suppress side reactions in the Bischler-Napieralski reaction. jk-sci.comorganic-chemistry.org |
| Temperature | Controls the reaction rate and can impact selectivity and the formation of byproducts. | Reducing or elevating the temperature from the optimum can have an adverse effect on the yield. researchgate.net |
| Reagent Stoichiometry | The ratio of reactants and reagents can determine the extent of reaction and minimize side products. | Using an excess of a reagent may be necessary to drive the reaction to completion. |
Synthetic Challenges and Side Reactions (e.g., Over-alkylation)
The synthesis of this compound is not without its challenges. One of the significant hurdles is the potential for side reactions, which can lower the yield and complicate the purification of the desired product.
A common side reaction in the Bischler-Napieralski reaction is the formation of styrene (B11656) derivatives through a retro-Ritter reaction. jk-sci.comorganic-chemistry.org This is particularly prevalent when the intermediate nitrilium salt is stabilized by conjugation. organic-chemistry.org To mitigate this, reaction conditions can be modified, for instance, by using nitriles as solvents to shift the equilibrium away from the retro-Ritter pathway. jk-sci.comorganic-chemistry.org
Over-alkylation is another potential issue, especially when introducing the methyl group. For example, direct methylation of an isoquinoline precursor might lead to the formation of quaternary ammonium (B1175870) salts at the ring nitrogen, in addition to the desired C-1 methylation. beilstein-journals.org This can necessitate additional purification steps or the use of protecting groups to block unwanted reactivity.
Other synthetic challenges include:
Limited Substrate Scope: Some synthetic methods may not be applicable to a wide range of substituted precursors, limiting their versatility. ijrpr.com
Harsh Reaction Conditions: The use of strong acids and high temperatures in classical methods can be incompatible with sensitive functional groups on the starting materials. vulcanchem.com
Poor Selectivity: Achieving the desired regioselectivity and stereoselectivity can be difficult, leading to mixtures of isomers that are challenging to separate. ijrpr.com
Specialized Annulation and Cycloaddition Reactions
In addition to the classical methods, modern organic synthesis has introduced more sophisticated strategies for constructing the isoquinoline core and its derivatives. These include specialized annulation and cycloaddition reactions, often catalyzed by transition metals.
Annulation of 1-Methylisoquinoline with Pyrrolylacetylenic Ketones
Recent research has demonstrated the catalyst-free, stereoselective annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones. researchgate.netbohrium.comresearchgate.netgrafiati.com This reaction, typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures, affords (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines in high yields. bohrium.comresearchgate.net This method provides a direct route to complex, fused heterocyclic systems incorporating the 1-methylisoquinoline moiety.
Metal-Catalyzed Oxidative Cycloaddition Cascades
Metal-catalyzed oxidative cycloaddition cascades have emerged as powerful tools for the synthesis of polycyclic isoquinoline derivatives. beilstein-journals.org These reactions often proceed through a [3+2] cycloaddition mechanism, where an in situ generated dipole reacts with a dipolarophile. For example, pyrrolo[2,1-a]isoquinolines can be synthesized via a visible-light photoredox-catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade. beilstein-journals.org Various metals, including silver, copper, and ruthenium, have been employed to catalyze these transformations. beilstein-journals.org Iron-catalyzed oxidative [3+2] cycloaddition-aromatization cascades have also been developed, offering a cost-effective and environmentally friendly approach. researchgate.net Furthermore, rhodium-catalyzed cascade reactions involving C-H activation, annulation, and lactonization have been utilized to construct complex fused isoquinoline systems. bohrium.com These methods are characterized by their high efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com
Multicomponent Reactions for Imidazo[2,1-a]isoquinoline (B1217647) Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. In the realm of isoquinoline chemistry, MCRs have been effectively employed for the synthesis of fused heterocyclic systems, such as imidazo[2,1-a]isoquinolines.
One notable approach involves a multicomponent cascade cyclization reaction. For instance, the reaction of isoquinolin-1-amine, an acetophenone, and a selenium or sulfur source can lead to the formation of selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds. vulcanchem.com The process is initiated by the intermolecular nucleophilic attack of the isoquinolin-1-amine on the acetophenone, which is followed by an intramolecular annulation to form the core imidazo[2,1-a]isoquinoline structure. vulcanchem.com This intermediate can then be further functionalized. vulcanchem.com
Another versatile MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which has been utilized to create imidazopyridine-fused isoquinolinones. smolecule.com This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide. While not directly yielding this compound derivatives, this methodology highlights the potential of MCRs in generating diverse isoquinoline-based libraries. The GBB reaction adducts can undergo further modifications to produce a variety of complex heterocyclic scaffolds. smolecule.com
Furthermore, three-component 1,3-dipolar cycloaddition reactions offer an efficient route to pyrrolo[2,1-a]isoquinolines. These one-pot reactions can be performed starting from isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. This method underscores the broad applicability of MCRs in the synthesis of isoquinoline derivatives.
The following table summarizes representative examples of multicomponent reactions for the synthesis of isoquinoline derivatives.
| Reaction Type | Starting Materials | Product Type | Reference |
| Cascade Cyclization | Isoquinolin-1-amine, Acetophenone, 1,2-Diphenyldiselane | Selenated Imidazo[2,1-a]isoquinoline | vulcanchem.com |
| Groebke–Blackburn–Bienaymé | Aminopyridine, Furfuraldehyde, Isocyanide | Imidazopyridine-fused Isoquinolinone | smolecule.com |
| 1,3-Dipolar Cycloaddition | Isoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | Pyrrolo[2,1-a]isoquinoline |
Decarboxylative Cyclization under Metal-Free Conditions
The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. Metal-free decarboxylative cyclization reactions represent a key advancement in this area, enabling the formation of heterocyclic compounds under milder and more environmentally benign conditions.
An iodine-mediated decarboxylative cyclization has been developed for the synthesis of imidazo[1,5-a]quinolines from α-amino acids and 2-methylquinolines. biosynth.com This reaction proceeds under metal-free conditions and provides access to a variety of substituted imidazo[1,5-a]quinolines in moderate to good yields. biosynth.com The use of readily available amino acids as starting materials adds to the appeal of this methodology. biosynth.com Although this specific example starts with a quinoline (B57606), the underlying principle of decarboxylative cyclization is applicable to the synthesis of related isoquinoline systems.
The concept of decarboxylative radical cyclization has also been extended to the synthesis of other heterocyclic frameworks, such as oxindoles and chroman-4-ones, using iron catalysis under photoredox conditions or persulfate mediation. chemsynthesis.combldpharm.com These methods involve the generation of a radical species via decarboxylation, followed by an intramolecular cyclization. chemsynthesis.combldpharm.com The broad substrate scope and functional group tolerance of these reactions highlight the potential for applying similar strategies to the synthesis of isoquinoline derivatives. chemsynthesis.combldpharm.com The key advantage of these approaches is the avoidance of precious and potentially toxic heavy metals. biosynth.com
The following table provides examples of metal-free or metal-promoted decarboxylative cyclization reactions for the synthesis of heterocyclic compounds.
| Reaction Type | Starting Materials | Product Type | Conditions | Reference |
| Decarboxylative Cyclization | 2-Methylquinoline, α-Amino Acid | Imidazo[1,5-a]quinoline | Iodine-mediated, Metal-free | biosynth.com |
| Decarboxylative Radical Cyclization | N-Arylacrylamide, Carboxylate Salt | Oxindole | FeCl3, Visible light | chemsynthesis.com |
| Decarboxylative Radical Cyclization | 2-(Allyloxy)arylaldehyde, Oxamic Acid | Carbamoylated Chroman-4-one | (NH4)2S2O8, Metal-free | bldpharm.com |
Chemical Reactivity and Derivatization Strategies of 1 Methylisoquinolin 5 Amine
Reactivity of the Amine Functional Group
The primary amine group at the 5-position of the 1-methylisoquinoline (B155361) scaffold is a key site for chemical modifications. Its nucleophilic nature drives a variety of reactions, enabling the synthesis of a wide array of derivatives. evitachem.com
Alkylation Reactions and N-Alkyl Derivative Formation
The amine group of 1-methylisoquinolin-5-amine can readily undergo N-alkylation with alkyl halides to furnish secondary and tertiary amines. wikipedia.org This reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a common challenge with direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific strategies and reaction conditions are often necessary.
Reductive amination offers an alternative route to N-alkyl derivatives. This method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN). libretexts.org
Table 1: Examples of N-Alkylation Reactions of Amines
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | Nucleophilic Substitution |
| Primary Amine | Aldehyde/Ketone | Secondary/Tertiary Amine | Reductive Amination |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Menshutkin Reaction |
This table provides a general overview of N-alkylation reactions applicable to primary amines like this compound.
Acylation Reactions and Amide Synthesis
The amine functional group of this compound can be acylated to form amides, a common transformation in organic synthesis. researchgate.net Acylating agents such as acyl chlorides and acid anhydrides are frequently employed for this purpose. chemguide.co.uk The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. When using highly reactive acyl chlorides, the reaction is often vigorous and may require cooling. Acetic anhydride (B1165640) can also be used, typically resulting in a slower reaction that may require heating. chemguide.co.uknih.gov These reactions provide a reliable method for installing an acyl group onto the amine, which can alter the compound's electronic and steric properties. researchgate.net
Table 2: Common Acylating Agents for Amine Derivatization
| Acylating Agent | Reactivity | Common Conditions |
| Acyl Chlorides | High | Often requires cooling, may be performed in the presence of a base. |
| Acid Anhydrides | Moderate | Often requires heating. chemguide.co.uknih.gov |
| N-Acylbenzotriazoles | High | Efficiently acylates amines in aqueous or organic solvents. organic-chemistry.org |
This table summarizes common reagents used for the acylation of amines.
Cyclization Reactions for Complex Heterocycles
This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. smolecule.com These reactions leverage the reactivity of both the amine group and the isoquinoline (B145761) core to construct fused ring systems.
Notable examples of such transformations include:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org While this compound itself is not a β-arylethylamine, its derivatives can be designed to undergo this type of cyclization, leading to the formation of novel polycyclic structures. jk-sci.com The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com
Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, precursors derived from this compound can be utilized in this reaction to build more elaborate heterocyclic frameworks. nrochemistry.com The reaction is particularly effective when the aromatic ring is electron-rich. nrochemistry.comjk-sci.com
Decarboxylative Cyclization: In some instances, 1-methylisoquinoline derivatives can participate in iodine-mediated decarboxylative cyclization reactions with α-amino acids to form fused imidazo[1,5-a]quinolines. nih.govrsc.org
These cyclization strategies are instrumental in creating structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Nucleophilic Substitution and Addition Reactions
The primary amine group in this compound is nucleophilic and can participate in various substitution and addition reactions. evitachem.com As a nucleophile, it can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. masterorganicchemistry.comchemguide.co.uk The nucleophilicity of the amine is influenced by steric hindrance and the electronic nature of the isoquinoline ring system. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom is readily available to attack electrophiles, making it a versatile functional group for introducing a variety of substituents. evitachem.comchemguide.co.uk
Redox Chemistry
The this compound molecule can undergo both oxidation and reduction reactions. vulcanchem.com Oxidation can target the pyridine (B92270) ring of the isoquinoline core, potentially forming quinone-like structures with oxidizing agents like potassium permanganate (B83412) or chromium trioxide. vulcanchem.com Conversely, reduction reactions can affect the heterocyclic ring. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring, thereby altering the molecule's conformational flexibility. vulcanchem.com The specific outcome of redox reactions depends on the reagents and conditions employed. ucr.edudocbrown.info
Derivatization for Analytical and Research Purposes
To enhance detection and separation in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of this compound is often necessary. researchgate.netsigmaaldrich.com Primary amines can exhibit poor chromatographic behavior due to their polarity. researchgate.net Derivatization aims to replace the active hydrogen of the amine group with another functional group to increase volatility and improve peak shape. researchgate.netiu.edu
Common derivatization strategies for primary amines include:
Acylation: Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) are used to form stable acetylated or trifluoroacetylated derivatives, which are more amenable to GC analysis. nih.goviu.edu
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility for GC-MS analysis. iu.eduojp.gov
Alkylation: Alkylating agents can also be used to form derivatives with improved chromatographic properties. ojp.govgcms.cz
Fluorescent Labeling: For HPLC with fluorescence detection, derivatizing agents that introduce a fluorophore are used. Common reagents include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC), and o-phthaldialdehyde (OPA). nih.govresearchgate.net This significantly enhances the sensitivity of detection. nih.gov
The choice of derivatizing reagent depends on the analytical method and the specific properties of the analyte. gcms.cznih.gov
Table 3: Common Derivatization Reagents for Amine Analysis
| Analytical Technique | Derivatization Reagent | Derivative Type | Purpose |
| GC-MS | Acetic Anhydride, TFAA | Acylated | Increase volatility, improve peak shape. nih.goviu.edu |
| GC-MS | BSTFA, MTBSTFA | Silylated | Increase volatility for GC analysis. iu.eduojp.gov |
| HPLC-UV/Fluorescence | Dansyl Chloride, FMOC, OPA | Fluorescently Labeled | Enhance detection sensitivity. nih.govmjcce.org.mk |
| HPLC | Phenyl isothiocyanate | Phenylthiourea | Improve chromatographic separation and UV detection. scribd.com |
This table outlines common derivatization approaches for the analysis of primary amines.
Pre-column Chemical Derivatization in Solution
Pre-column derivatization is a technique performed prior to the injection of the sample into the HPLC system. waters.com This approach involves a chemical reaction between the analyte of interest, in this case, the primary amino group of this compound, and a derivatizing reagent. The primary objectives of this process are to convert the analyte into a derivative that exhibits improved detectability by common HPLC detectors (e.g., UV-Vis or fluorescence detectors), enhanced chromatographic retention on reverse-phase columns, and increased volatility for gas chromatography. andrewalliance.comresearchgate.net By attaching a chromophoric or fluorophoric tag to the analyte, its molar absorptivity or fluorescence quantum yield is significantly increased, leading to lower limits of detection. waters.comresearchgate.net The derivatization reaction is typically carried out in a solution, and the reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure a complete and reproducible reaction. mjcce.org.mk
Chromatographic Derivatization Reagents and Mechanisms
The selection of a derivatization reagent is crucial and depends on the functional group of the analyte and the desired detection method. For primary amines like this compound, several reagents are commonly used to introduce a detectable tag.
The fundamental principle behind chromophore and fluorophore tagging is the introduction of a molecular moiety that strongly absorbs ultraviolet or visible light (a chromophore) or emits light after excitation (a fluorophore). andrewalliance.com this compound itself possesses a UV-absorbing aromatic system, but its native absorbance may not be sufficient for trace-level analysis. Derivatization with a reagent containing an extensive conjugated π-system or a highly fluorescent group drastically improves detection sensitivity. waters.comresearchgate.net This strategy allows for the use of highly sensitive UV-Vis or fluorescence detectors, which are standard in most HPLC systems. wikipedia.org
The reaction between a primary amine and a derivatizing reagent is highly dependent on the pH of the reaction medium. mjcce.org.mknih.gov The amino group (-NH2) of this compound is basic and can be protonated to form an ammonium ion (-NH3+) in acidic conditions. The unprotonated, nucleophilic form of the amine is the reactive species in most derivatization reactions. nih.gov Therefore, these reactions are typically carried out in alkaline or basic conditions to ensure a sufficient concentration of the free amine. nih.govresearchgate.net The optimal pH for derivatization varies depending on the specific reagent and the pKa of the amine. For instance, the derivatization of amines with dansyl chloride is often performed at a pH around 9-11. mjcce.org.mknih.gov Similarly, reactions with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are also conducted under basic conditions to facilitate the nucleophilic attack of the amine on the reagent. researchgate.netnih.gov The AccQ•Tag chemistry also requires a specific borate (B1201080) buffer to maintain the optimal pH for the reaction. waters.com
Several reagents are widely used for the derivatization of primary amines. The reaction with this compound, while not specifically detailed in the literature, is expected to follow the general mechanisms described for primary aromatic amines.
5-Dimethylaminonaphthalene-1-sulfonyl Chloride (Dansyl Chloride): Dansyl chloride reacts with primary amines to form stable, highly fluorescent dansylamides. wikipedia.org The reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride, displacing the chloride ion. researchgate.net This derivatization significantly enhances the fluorescence of the analyte, allowing for sensitive detection. nih.gov
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. nih.gov The reaction is rapid and specific for primary amines. nih.gov The mechanism involves the initial formation of an unstable intermediate between OPA and the amine, which is then stabilized by the reaction with the thiol to form the fluorescent product. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary amines to form stable, fluorescent derivatives. researchgate.net The reaction involves the nucleophilic attack of the amine on the chloroformate group, leading to the formation of a carbamate (B1207046) linkage. nih.gov
AccQ•Tag Chemistry: The AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as the derivatizing agent. waters.com This reagent reacts with primary and secondary amines to yield highly stable, fluorescent derivatives that can be analyzed by reverse-phase HPLC. waters.comnih.gov The reaction is typically carried out using a dedicated kit that includes the reagent and the necessary buffer to ensure optimal pH. waters.comwaters.com
Table 1: Typical Reaction Conditions for Derivatization of Primary Amines
| Derivatizing Reagent | Typical Reaction Conditions |
| Dansyl Chloride | Alkaline pH (9-11), reaction at room temperature or slightly elevated temperature, reaction time of 15-60 minutes. mjcce.org.mknih.govnih.gov |
| o-Phthalaldehyde (OPA) | Alkaline pH (9-11.5), presence of a thiol (e.g., 2-mercaptoethanol), rapid reaction at room temperature (typically 1-2 minutes). nih.govnih.govinterchim.fr |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Alkaline pH (e.g., borate buffer pH 10), reaction at room temperature, reaction time of a few minutes. researchgate.netscielo.br |
| AccQ•Tag (AQC) | Borate buffer (pH 8.2-10.1), heating at 55°C for 10 minutes. waters.comlcms.cz |
pH-Dependent Derivatization Conditions
Impact of Derivatization on Retention and Detection Sensitivity
The derivatization of this compound with the aforementioned reagents is expected to have a significant impact on its chromatographic behavior and detection sensitivity.
The introduction of a relatively large, non-polar group (e.g., dansyl, FMOC) increases the hydrophobicity of the resulting derivative. nih.gov In reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, this increased hydrophobicity leads to stronger interactions with the stationary phase and, consequently, a longer retention time. andrewalliance.com This can be advantageous as it may move the analyte's peak away from the void volume and potential interferences from unretained compounds. waters.com
The most significant impact of derivatization is the dramatic improvement in detection sensitivity. researchgate.net By tagging the amine with a highly fluorescent moiety, the limit of detection can be lowered by several orders of magnitude compared to the direct UV detection of the underivatized compound. waters.comresearchgate.net This enhancement is crucial for the analysis of trace amounts of this compound in complex matrices.
Table 2: General Impact of Derivatization on HPLC Analysis of Primary Amines
| Parameter | Impact of Derivatization | Rationale |
| Retention Time (Reverse-Phase HPLC) | Increased | The addition of a non-polar derivatizing agent increases the hydrophobicity of the analyte, leading to stronger interaction with the non-polar stationary phase. andrewalliance.comnih.gov |
| Detection Sensitivity (Fluorescence) | Significantly Increased | The introduction of a fluorophore allows for highly sensitive fluorescence detection, lowering the limit of detection. waters.comresearchgate.net |
| Selectivity | Improved | Derivatization can be specific to primary amines, reducing interference from other compounds in the matrix. waters.comwikipedia.org |
Reaction Mechanisms of this compound Transformations
The primary site of chemical transformation for this compound in the context of analytical derivatization is the primary amino group at the 5-position. This amino group is a nucleophile and will readily react with electrophilic derivatizing reagents. nih.gov The general mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic center of the reagent (e.g., the sulfonyl chloride in dansyl chloride, the carbonyl carbon in FMOC-Cl). wikipedia.orgnih.gov
Beyond derivatization for analytical purposes, the this compound molecule can undergo other chemical transformations, although these are generally not employed for routine analysis. The isoquinoline ring system is aromatic and can participate in electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the activating effect of the amino group and the deactivating effect of the nitrogen atom in the heterocyclic ring. Oxidation and reduction reactions of the isoquinoline ring are also possible under specific conditions. vulcanchem.com For instance, the pyridine ring of the isoquinoline system can be reduced under catalytic hydrogenation. vulcanchem.com However, for the purpose of chromatographic analysis, the reactivity of the primary amino group is the most relevant.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methodologies for Structural Elucidation
The definitive identification and structural confirmation of 1-Methylisoquinolin-5-amine rely on a suite of advanced spectroscopic techniques. These methods provide a detailed view of the molecule's atomic arrangement, connectivity, and electronic environment, which is crucial for distinguishing it from its various positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
High-resolution ¹H and ¹³C NMR spectra offer a fundamental fingerprint of this compound, allowing for the confirmation of its unique substitution pattern. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum, the protons on the isoquinoline (B145761) core and the methyl group would exhibit characteristic signals. The methyl protons at the C1 position are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5–3.0 ppm. The aromatic protons would resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, with their specific shifts and coupling patterns revealing their positions on the bicyclic ring system. The protons of the amino group (-NH₂) often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the ten carbon atoms in their unique environments. The methyl carbon (1-CH₃) would appear at the high-field end of the spectrum. The carbons of the aromatic rings resonate in the approximate range of δ 110–160 ppm. The quaternary carbons, such as C1, C5, C8a, and C4a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The specific chemical shifts are sensitive to the electron-donating effect of the amino group and the electronic influence of the heterocyclic nitrogen atom.
Expected ¹H and ¹³C NMR Data for this compound This table is based on theoretical values and data from analogous isoquinoline structures. Actual experimental values may vary.
¹H NMR (Proton)| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl Protons (1-CH₃) | ~2.7 | Singlet |
| Aromatic Protons | ~7.0 - 8.2 | Doublet, Triplet, Multiplet |
¹³C NMR (Carbon)
| Functional Group | Expected Chemical Shift (ppm) |
|---|---|
| Methyl Carbon (1-CH₃) | ~20 - 25 |
| Aromatic CH Carbons | ~110 - 135 |
While 1D NMR provides essential information, unambiguous assignment of every proton and carbon signal, especially for complex aromatic systems, requires two-dimensional (2D) NMR experiments.
The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbons. columbia.edu It correlates the ¹H and ¹³C spectra, showing a cross-peak for each C-H bond. nih.gov This allows for the direct assignment of protonated carbons in the molecule. columbia.eduscribd.com
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular skeleton. libretexts.org It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edunih.gov For this compound, an HMBC experiment would be invaluable. For instance, it would show a correlation between the singlet of the methyl protons (H at C1) and the carbon atoms at C1 and C8a, confirming the position of the methyl group. It would also help to definitively assign the signals of the aromatic protons by showing their long-range couplings to various carbons in both rings of the isoquinoline system. Together, HSQC and HMBC experiments provide a comprehensive map of the molecular connectivity, allowing for the complete and confident assignment of all NMR signals. nih.gov
High-Resolution ¹H and ¹³C NMR for Substitution Patterns and Aromatic Environments
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. mdpi.com This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₀H₁₀N₂, the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass provides definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. acs.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and basic compounds like this compound. nih.gov In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, typically resulting in the formation of protonated molecules [M+H]⁺ under positive ion mode. oregonstate.edu
For this compound (Molecular Weight: 158.20 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 159.09, corresponding to the [C₁₀H₁₁N₂]⁺ ion. The instrument also detects the characteristic isotopic pattern resulting from the natural abundance of ¹³C, which further supports the identity of the compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information based on the resulting fragment ions. researchgate.net
Expected Mass Spectrometry Data for this compound
| Technique | Expected Result | Information Gained |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol | - |
| HRMS | Exact mass of [M+H]⁺ matching theoretical calculation | Elemental Formula Confirmation |
| ESI-MS | [M+H]⁺ ion at m/z ≈ 159.09 | Molecular Weight Confirmation |
Coupled Techniques (LC-MS, GC-MS) for Analysis of Compound and Impurities
Coupled or hyphenated techniques, which link a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of this compound and its potential impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard, providing both separation and structural identification in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. The technique combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. In a typical LC-MS analysis, the compound is first separated from its impurities on an HPLC column, often a reversed-phase C18 column. nih.gov The eluent from the column is then introduced into the mass spectrometer.
For a compound like this compound (molar mass: 158.20 g/mol ), electrospray ionization (ESI) in positive ion mode is commonly used. bldpharm.com This would generate the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 159.2. By employing tandem mass spectrometry (MS/MS), this parent ion can be fragmented to produce a characteristic pattern of daughter ions, which serves as a highly specific fingerprint for unambiguous identification. A validated LC-MS/MS method allows for sensitive and reproducible quantification of the compound in various matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for identifying volatile and semi-volatile impurities that may be present in a sample of this compound. researchgate.net These impurities could originate from starting materials, side reactions, or residual solvents used during synthesis. shimadzu.com While the parent compound itself has a relatively high boiling point, GC-MS is ideal for detecting lower molecular weight or more volatile contaminants. shimadzu.com For compounds containing active functional groups like primary amines, chemical derivatization may be employed prior to analysis to increase volatility and improve chromatographic peak shape. jfda-online.com The high vacuum performance of modern GC-MS instruments allows for the use of various column types and conditions, facilitating the identification of unknown peaks detected during other quality control tests. shimadzu.com
Table 1: Comparison of Coupled Analytical Techniques
| Technique | Primary Application for this compound | Strengths | Typical Ionization Mode |
|---|---|---|---|
| LC-MS | Quantification of the primary compound; analysis of non-volatile or thermally labile impurities. nih.gov | High sensitivity and specificity; applicable to a wide range of compounds. nih.gov | Electrospray (ESI) |
| GC-MS | Identification of volatile and semi-volatile impurities (e.g., residual solvents, reaction byproducts). researchgate.net | Excellent separation for volatile compounds; extensive libraries for impurity identification. | Electron Ionization (EI) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of molecules by identifying their functional groups. An FTIR spectrum provides a unique molecular "fingerprint" based on the absorption of infrared radiation by specific chemical bonds, causing them to vibrate. horiba.com For this compound, FTIR analysis is used to confirm the presence of its key structural features. researchgate.netresearchgate.net
The spectrum of this compound is expected to exhibit several characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) group will typically show two sharp to medium intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org The presence of two bands is a key indicator of a primary amine. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretches from the methyl (-CH₃) group will be observed just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. libretexts.org
C=C and C=N Stretching: The vibrations of the fused aromatic and pyridine (B92270) rings will produce a series of sharp bands in the 1650-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1650-1580 cm⁻¹. libretexts.org
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond will be present in the 1400-1100 cm⁻¹ range. researchgate.net
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) libretexts.org |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl Group | C-H Stretch | 2975 - 2850 | Medium |
| Aromatic Rings | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used analytical technique for the quantitative determination of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. technologynetworks.com The extensive conjugated system of the isoquinoline ring in this compound makes it a strong chromophore, and thus highly suitable for analysis by UV-Vis spectroscopy. amerigoscientific.com
The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of this compound at known concentrations. mt.com The measurements are taken at the wavelength of maximum absorbance (λmax), where the technique has the highest sensitivity. technologynetworks.com Once the calibration curve is prepared, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. technologynetworks.com This method is frequently used in conjunction with HPLC, where a UV-Vis detector quantifies the compound as it elutes from the column. mt.com
Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy, Near-Infrared (NIR) Spectroscopy)
Beyond standard FTIR, advanced vibrational spectroscopy techniques like Raman and Near-Infrared (NIR) spectroscopy provide complementary information for the characterization of this compound.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that, like FTIR, provides a detailed "fingerprint" of a molecule's vibrational modes. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, the C=C bonds of the aromatic rings would produce strong Raman signals. A key advantage of Raman spectroscopy is its insensitivity to water, which allows for the straightforward analysis of aqueous solutions without significant spectral interference. horiba.com The technique is non-destructive and requires minimal sample preparation, making it suitable for applications like real-time reaction monitoring.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (approximately 800 to 2500 nm). cgiar.org NIR spectra consist of broad overtone and combination bands of the fundamental vibrations observed in the mid-infrared (FTIR) region, such as N-H and C-H stretches. nih.gov While not typically used for de novo structural elucidation due to spectral complexity, NIR is a powerful tool for rapid and non-destructive quantitative analysis of bulk materials. nih.gov Once a calibration model is developed using a set of reference samples analyzed by a primary method (like HPLC), NIR can be used to quickly predict properties such as identity, purity, and composition of new batches with little to no sample preparation. cgiar.org
Synergistic Application of Spectroscopic Techniques
A comprehensive characterization of this compound is best achieved through the synergistic application of multiple spectroscopic and chromatographic techniques. nih.gov Each method provides a different piece of the analytical puzzle, and combining them yields a more complete and reliable understanding of the compound's identity, structure, and purity.
For instance, a typical analytical workflow might involve:
HPLC-UV to separate the main compound from impurities and quantify its purity based on the UV response. nih.gov
FTIR and Raman Spectroscopy to confirm the molecular structure by identifying all the key functional groups and providing complementary vibrational fingerprints. horiba.comresearchgate.net
LC-MS/MS to confirm the molecular weight of the main peak from the HPLC and to identify the structures of any co-eluting or minor impurities by analyzing their mass and fragmentation patterns. nih.govnih.gov
This integrated approach ensures that the material is not only of the correct purity but also possesses the correct chemical structure, providing a high degree of confidence in its quality. The use of multiple, orthogonal techniques is a fundamental principle of modern analytical chemistry. nih.gov
Chromatographic Separation Techniques
Chromatography is the premier methodology for separating individual components from a mixture. For the analysis of this compound, chromatographic techniques are essential for assessing its purity and isolating it from related substances.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the separation and purity assessment of pharmaceutical compounds and research chemicals, including this compound. bldpharm.comnih.gov The method's high resolution, speed, and sensitivity make it ideal for separating the target compound from closely related structural isomers, precursors, and degradation products. researchgate.net
Reversed-Phase HPLC (RP-HPLC): The most common mode used for this type of analysis is RP-HPLC. nih.gov In this setup, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase. A typical analysis for this compound would involve a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) added to improve peak shape and ensure the amine is in its protonated, more water-soluble form. nih.govnih.gov
Purity is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the main peak relative to the total peak area.
Table 3: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Aqueous component of the mobile phase; acidifier improves peak shape. nih.govnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | Organic modifier; elutes compounds from the column. nih.govnih.gov |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis (e.g., at 254 nm or λmax) | Quantifies the compound as it elutes. mt.com |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the rapid and high-resolution separation of this compound and other isoquinoline alkaloids. researchgate.nettaylorfrancis.commeasurlabs.com This method utilizes columns packed with sub-2 µm particles, which, when coupled with high pressures, allows for significantly faster analysis times and improved peak resolution compared to traditional High-Performance Liquid Chromatography (HPLC). measurlabs.com
In the analysis of isoquinoline alkaloids, UPLC is often paired with mass spectrometry (MS), providing a sensitive and selective detection method. researchgate.nettandfonline.comtandfonline.com For instance, a UPLC-MS/MS method has been developed for the simultaneous quantification of various isoquinoline alkaloids in plant extracts. tandfonline.comtandfonline.com The separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier such as formic acid or acetic acid to ensure good peak shape and ionization efficiency. researchgate.nettandfonline.comlcms.cz
A typical UPLC system setup for the analysis of primary aromatic amines, including compounds structurally related to this compound, might involve the following parameters:
| Parameter | Value |
| Column | ACQUITY UPLC® CSH™ C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 - 10.0 µL |
| Detection | UV-Vis or Mass Spectrometry |
This table presents a generalized UPLC method. Specific parameters may be optimized for the analysis of this compound.
The enhanced sensitivity and resolution of UPLC make it an invaluable tool for detecting and quantifying trace amounts of this compound in complex biological and environmental samples.
Strategies for Polar Metabolite Retention (e.g., Ion-Pairing Chromatography)
The polar nature of this compound, conferred by the amine group, can present a challenge for retention on standard reversed-phase liquid chromatography (RPLC) columns. nih.gov In RPLC, highly polar analytes often elute early in the chromatogram with poor retention, leading to potential co-elution with other polar matrix components and reduced analytical sensitivity. nih.govnih.gov To overcome this, several strategies have been developed to enhance the retention of polar metabolites.
One effective technique is Ion-Pairing Chromatography (IPC) . nih.govresearchgate.netchemrxiv.org This method involves adding an ion-pairing reagent to the mobile phase. akjournals.com This reagent is a large, ionic molecule with a hydrophobic tail. It forms an ion pair with the charged analyte (in this case, the protonated amine group of this compound under acidic mobile phase conditions). This newly formed neutral and more hydrophobic complex exhibits stronger interaction with the non-polar stationary phase, leading to increased retention time. nih.govakjournals.com
Commonly used ion-pairing reagents for the analysis of basic compounds like isoquinoline alkaloids include alkyl sulfonates such as pentanesulfonic acid and octanesulfonic acid. akjournals.com The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that need to be optimized to achieve the desired retention and separation.
Another approach to enhance the retention of polar amines is through derivatization . nih.govchemrxiv.org This involves chemically modifying the amine group to make the molecule less polar. For example, derivatization with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) can significantly improve the retention of amines on reversed-phase columns. nih.govchemrxiv.org Combining different retention strategies, such as IPC and derivatization, can provide complementary approaches for comprehensive targeted analysis of the polar metabolome. nih.govchemrxiv.org
X-ray Crystallography for Solid-State Structure Determination of Derivatives
For example, X-ray diffraction analysis of related isoquinoline derivatives has revealed details about their conformation and the nature of hydrogen bonding interactions. nih.govcore.ac.uk In the crystal structure of 5-amino-4-methyl-1-isoquinolinecarbaldehyde thiosemicarbazone hydrochloride, steric hindrance between the methyl and amino groups was observed to cause a deviation from planarity in the isoquinoline ring system. core.ac.uk
The process of X-ray crystallography involves several key steps:
Crystallization: Growing a single, high-quality crystal of the compound of interest is often the most challenging step. hilarispublisher.com
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, which consists of a series of spots of varying intensity, is recorded. jhu.edu
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure is refined to best fit the experimental data. nih.gov
The resulting crystal structure provides unambiguous information about the stereochemistry and conformation of the molecule in the solid state, which is crucial for understanding its physical properties and how it might interact with biological targets.
Chemometrics and Data Analysis for Complex Research Data Interpretation
The analysis of complex samples containing this compound and other related compounds often generates large and intricate datasets, particularly when techniques like UPLC-MS are employed. Chemometrics provides a suite of statistical and mathematical tools to extract meaningful information from this complex chemical data. mdpi.comchinbullbotany.comnih.gov
Principal Component Analysis (PCA) is a widely used chemometric technique in the analysis of isoquinoline alkaloids. tandfonline.comtandfonline.com PCA is a dimensionality reduction method that transforms a large set of variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. This allows for the visualization of patterns and groupings within the data. For instance, PCA has been successfully applied to differentiate between various plant samples based on their isoquinoline alkaloid profiles determined by LC-MS. tandfonline.com
In metabolomics studies involving isoquinoline alkaloids, chemometric tools are essential for identifying significant metabolic changes and potential biomarkers. mdpi.comnih.gov By applying multivariate statistical analysis to the data obtained from techniques like UPLC-MS, researchers can identify patterns and correlations that may not be apparent from univariate analysis alone. This approach has been used to explore the anti-SARS-CoV-2 potential of isoquinoline alkaloids from plant extracts and to study the biosynthesis of these compounds in different plant tissues. mdpi.comnih.gov
The integration of chemometrics with advanced analytical techniques provides a powerful framework for the comprehensive analysis of this compound in complex research settings, enabling a deeper understanding of its chemical and biological significance.
Biological Activities and Mechanisms of Action in Vitro Studies
Antimicrobial Properties Research
Derivatives of isoquinoline (B145761) are recognized for their potential as antimicrobial agents, with research exploring their efficacy against a variety of pathogenic microorganisms. nih.govnih.govmdpi.com
Research into the antibacterial properties of isoquinoline derivatives has shown activity against both Gram-positive and Gram-negative bacteria. While specific data for 1-Methylisoquinolin-5-amine is not extensively detailed in the available literature, studies on closely related compounds provide insight into the potential of this structural class.
For example, a series of tricyclic isoquinoline derivatives demonstrated antibacterial properties against certain Gram-positive pathogens. mdpi.com Specifically, compounds synthesized from 1-methyl-3,4-dihydroisoquinoline (B1216472) precursors were active against Staphylococcus aureus and Enterococcus faecium. mdpi.com Another study on alkynyl isoquinolines reported potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com
The following table summarizes the minimum inhibitory concentrations (MICs) for some isoquinoline derivatives against representative bacterial strains.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline | Staphylococcus aureus | 16 - 32 | mdpi.com |
| Tricyclic Isoquinoline | Enterococcus faecium | 64 - 128 | mdpi.com |
| Tricyclic Isoquinoline | Streptococcus pneumoniae | 32 | mdpi.com |
| Alkynyl Isoquinoline | Staphylococcus aureus | 0.5 | mdpi.com |
It is important to note that these activities are for derivatives and not the parent compound this compound itself. Further research is required to determine the specific antibacterial spectrum of this compound.
The antifungal potential of the isoquinoline class of compounds has also been investigated. Studies on various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) showed that while many compounds had high bactericidal activity, fewer displayed broad antifungal effects. nih.gov However, certain chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the greatest antifungal activity among those tested. nih.gov
In another study, a range of newly synthesized isoquinoline and quinoline-5,8-dione derivatives were evaluated for their antimicrobial properties. Despite showing potent cytotoxicity, these specific derivatives did not display any significant activity against the tested fungi, including Candida albicans and Mucor miehi. This highlights the variability in activity based on the specific substitutions on the isoquinoline core.
The development of novel agents against Mycobacterium tuberculosis (Mtb) is a critical area of research. nih.govfrontiersin.org Isoquinoline derivatives have emerged as a promising scaffold in this field. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on C-5-substituted isoquinolines have led to the identification of potent inhibitors of Mtb growth. nih.gov These studies have identified derivatives that are effective against the Mtb H37Rv strain. frontiersin.org
Furthermore, research has shown that C-1 substituted isoquinolines can potentiate the activity of existing anti-tuberculosis drugs like rifampicin (B610482) and ethambutol, suggesting their potential use as adjunct therapies. nih.gov The presence of a C-8 methoxy (B1213986) substituent on the isoquinoline ring has been found to generally confer greater antimycobacterial potency. frontiersin.org While direct data for this compound is not specified, the research on C-1 and C-5 substituted isoquinolines suggests that this compound could be a valuable starting point for the development of new antimycobacterial agents. nih.govfrontiersin.org
Antifungal Activity
Anticancer Activity Research
The isoquinoline framework is a key component of many compounds with demonstrated anticancer activity. nih.govnih.gov Research has explored the cytotoxicity of various isoquinoline derivatives against a panel of human cancer cell lines.
A variety of aminoisoquinoline-5,8-quinone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their in vitro cytotoxic activities against several human cancer cell lines. nih.gov One study assessed a series of these compounds against human gastric adenocarcinoma (AGS), human lung cancer (SK-MES-1), and human bladder carcinoma (J82) cell lines. nih.gov The results indicated that the cytotoxic activity was dependent on the specific amino acid moiety attached to the isoquinolinequinone core, with IC50 values ranging from 0.5 to 15.43 μM. nih.gov The AGS cell line was generally the most sensitive to these compounds. nih.gov
Another study on quinoline-chalcone derivatives reported potent antiproliferative activity against human breast cancer (MCF-7) cells. mdpi.com While not directly this compound, these findings underscore the potential of the broader isoquinoline and quinoline (B57606) classes as anticancer agents.
The table below presents the cytotoxic activities (IC50 values) of selected aminoisoquinoline-5,8-quinone derivatives against various cancer cell lines.
| Derivative | Cell Line | IC50 (µM) | Reference |
| l-Alanine derivative | AGS | 0.5 - 6.25 | nih.gov |
| l-Leucine derivative | AGS | 0.5 - 6.25 | nih.gov |
| l-Phenylalanine derivative | AGS | 0.5 - 6.25 | nih.gov |
| d-Phenylalanine derivative | AGS | 0.5 - 6.25 | nih.gov |
| Etoposide (Control) | AGS | 0.58 - 3.49 | nih.gov |
| l-Alanine derivative | SK-MES-1 | 0.5 - 6.25 | nih.gov |
| l-Leucine derivative | SK-MES-1 | 0.5 - 6.25 | nih.gov |
| l-Phenylalanine derivative | SK-MES-1 | 0.5 - 6.25 | nih.gov |
| d-Phenylalanine derivative | SK-MES-1 | 0.5 - 6.25 | nih.gov |
| Etoposide (Control) | SK-MES-1 | 0.58 - 3.49 | nih.gov |
| l-Alanine derivative | J82 | 0.5 - 6.25 | nih.gov |
| l-Leucine derivative | J82 | 0.5 - 6.25 | nih.gov |
| l-Phenylalanine derivative | J82 | 0.5 - 6.25 | nih.gov |
| d-Phenylalanine derivative | J82 | 0.5 - 6.25 | nih.gov |
| Etoposide (Control) | J82 | 0.58 - 3.49 | nih.gov |
There is no specific data available in the searched literature for the cytotoxicity of this compound against HepG2 and HL-60 cell lines.
The antitumor activity of quinone-containing compounds, including isoquinolinequinones, is often attributed to their ability to generate reactive oxygen species (ROS), intercalate with DNA, and bind to essential proteins. nih.gov Research on a novel quinoline-indole derivative, compound 9b, has provided more specific insights into the potential mechanisms of action. sioc-journal.cn This compound was found to induce intrinsic apoptosis in gastric cancer cells. sioc-journal.cn Furthermore, it caused a downregulation of apoptosis-related proteins and arrested the cell cycle at the G2/M phase. sioc-journal.cn While these findings are for a related heterocyclic compound, they suggest that a similar mechanism involving apoptosis induction could be relevant for cytotoxic isoquinoline derivatives. sioc-journal.cn
Inhibition of Key Biological Processes (e.g., Tubulin Polymerization, Ribonucleoside Diphosphate (B83284) Reductase)
While direct enzymatic inhibition studies on this compound are not extensively detailed in current literature, research on its close structural analogs and derivatives has revealed significant inhibitory activity against key cellular enzymes, suggesting potential mechanisms for its biological effects.
Notably, derivatives of this compound have been identified as potent inhibitors of ribonucleoside diphosphate reductase (RNR), a crucial enzyme for DNA synthesis and repair. mit.edu The thiosemicarbazone derivatives of α-(N)-heterocyclic carboxaldehydes, a class to which isoquinoline derivatives belong, are particularly effective. acs.org For instance, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a closely related derivative, is among the most potent known inhibitors of RNR, requiring only 0.06 μM for 50% inhibition. nih.gov This high potency at the enzymatic level is consistent with its antineoplastic activity against various murine neoplasms. nih.gov The research into these derivatives underscores the potential of the 5-aminoisoquinoline (B16527) scaffold as a basis for developing powerful RNR inhibitors. acs.orgnih.gov Studies on 1-formylisoquinoline thiosemicarbazone and related compounds further confirm the inhibitory action of this class of molecules on ribonucleoside diphosphate reductase. nih.gov
The potential for this compound to inhibit tubulin polymerization is less direct but is suggested by the activity of other isoquinoline-based compounds. vulcanchem.com For example, certain 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov Although these are structurally more complex, they share the core isoquinoline motif. This suggests that the isoquinoline scaffold can be a valuable template for the design of tubulin polymerization inhibitors. mdpi.comnih.gov However, direct experimental evidence for this compound's activity on tubulin is not available in the reviewed literature.
Table 1: Inhibition of Ribonucleoside Diphosphate Reductase by an Isoquinoline Derivative
| Compound | Target Enzyme | IC50 Value | Notes |
| 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Ribonucleoside Diphosphate Reductase | 0.06 μM | A derivative of the this compound structural class. nih.gov |
Neuroprotective Effects Research
The isoquinoline alkaloid family, to which this compound belongs, is increasingly recognized for its neuroprotective potential. mdpi.com While direct and extensive research on the neuroprotective effects of this compound specifically is limited, the activities of related compounds and the general properties of the isoquinoline scaffold provide a strong basis for its investigation in this area. smolecule.comevitachem.com
Research into related compounds, such as 1-Methylisoquinolin-5-ol, has noted their potential neuroprotective effects. smolecule.com Furthermore, other substituted isoquinolin-5-amine derivatives are considered candidates for neuroprotective applications due to their ability to modulate neurotransmitter systems. evitachem.com
The general mechanisms by which isoquinoline alkaloids exert their neuroprotective effects are multifaceted. They have been shown to regulate ion channels, maintain intracellular calcium homeostasis, reduce neuroinflammation, decrease oxidative stress, and modulate autophagy. mdpi.com These actions help to protect neuronal and glial cells from damage and apoptosis. Given the shared core structure, it is plausible that this compound could exhibit similar properties. The potential for isoquinoline derivatives to have applications in treating neurological disorders is an active area of research. evitachem.com
Table 2: Investigated Effects of Related Isoquinoline Compounds
| Compound | Investigated Biological Effect | Potential Application |
| 1-Methylisoquinolin-5-ol | Neuroprotective effects smolecule.com | Pharmaceutical applications smolecule.com |
| 8-Fluoro-3-methylisoquinolin-5-amine | Interaction with neurotransmitter systems evitachem.com | Neuroprotective effects, treatment of neurological disorders evitachem.com |
| Isoquinoline Alkaloids (general) | Anti-inflammatory, antioxidant, regulation of ion channels mdpi.com | Neuroprotective agents mdpi.com |
Pharmacological Target Identification and Modulation Research
Ligand-Receptor Interaction Studies
The biological activity of isoquinoline (B145761) derivatives is often attributed to their ability to interact with a variety of molecular targets, including enzymes and receptors. The specific substitution pattern on the isoquinoline ring, such as the methyl group at the C1 position and the amine group at the C5 position in 1-methylisoquinolin-5-amine, influences its electronic distribution and steric profile, which are critical factors in its binding to biological targets.
While the broader class of isoquinolines has been investigated for interactions with various receptors, specific, detailed ligand-receptor binding studies for this compound are not extensively documented in publicly available research. Investigating how compounds like this bind to specific neurotransmitter or other cellular receptors is a key area for future research to fully elucidate their neuropharmacological or other physiological effects. smolecule.comevitachem.com Such studies are essential for understanding the compound's mechanism of action and for the rational design of derivatives with enhanced potency and selectivity.
**6.2. Enzyme Inhibition Studies
The isoquinoline core serves as a scaffold for a variety of enzyme inhibitors, with specific derivatives showing potent activity against key targets in cellular metabolism and signaling.
Research has identified potent inhibitors of ribonucleoside diphosphate (B83284) reductase (RNR) from the isoquinoline family. A notable example is the thiosemicarbazone derivative, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1). nih.govnih.gov Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. Its inhibition is a key target for antineoplastic agents.
MAIQ-1, a second-generation agent in its class, has been shown to be a highly potent inhibitor of RNR. benthamopenarchives.com Kinetic studies on partially purified ribonucleotide reductase from rat tumors revealed that the ferrous chelate of MAIQ-1 was a more effective inhibitor than the free compound. The mechanism of inhibition was found to be noncompetitive with respect to the nucleotide substrate, CDP (cytidine diphosphate). Further studies have indicated that MAIQ-1 and other inhibitors like hydroxyurea (B1673989) likely inhibit the RNR2 subunit through unique mechanisms, highlighting the specific nature of the interaction. nih.gov The iron chelate of a related compound, 1-formylisoquinoline thiosemicarbazone, is proposed to act by destroying the essential tyrosine free radical at the enzyme's active site. umich.edu
| Compound | Target Enzyme | Key Research Finding | Kinetic Profile |
|---|---|---|---|
| 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) | Ribonucleoside Diphosphate Reductase (RNR) | Acts as a potent inhibitor, with its ferrous chelate being more effective than the free compound. | Noncompetitive with nucleotide substrate (CDP). |
The isoquinoline skeleton is a well-established pharmacophore for the inhibition of Poly(ADP-Ribose) Polymerase (PARP) enzymes. nih.govacs.orggoogle.com PARP-1, in particular, is a critical enzyme in the cellular response to DNA damage, and its inhibition is a validated strategy in cancer therapy. nih.gov
Derivatives such as 5-aminoisoquinolin-1-one (5-AIQ) are potent PARP inhibitors. scispace.combath.ac.uk These compounds typically function by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. nih.gov By blocking the synthesis of poly(ADP-ribose) chains, these inhibitors prevent the recruitment of DNA repair proteins to sites of single-strand breaks. This action can lead to the accumulation of unresolved DNA damage and, in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA mutations), results in cell death through a process known as synthetic lethality. nih.govresearchgate.net The thieno[2,3-c]isoquinolin-5(4H)-one backbone is another isoquinoline-based structure known for potent but nonselective PARP inhibition, serving as a scaffold for developing more specific inhibitors. acs.org
Ribonucleoside Diphosphate Reductase Modulation
Molecular Docking and Binding Conformation Analysis with Target Proteins
Computational methods like molecular docking are valuable tools for predicting the binding affinity and conformation of small molecules within the active site of a target protein. For isoquinoline derivatives, these techniques have been proposed and utilized to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors. smolecule.comnih.gov
In the context of PARP inhibition, molecular modeling of 3-substituted 5-aminoisoquinolin-1-one analogues has been used to understand their binding modes. nih.gov These simulations help to explain why certain substitutions enhance inhibitory potency against PARP-1 and PARP-2. For other isoquinoline derivatives, docking studies have been suggested to screen for activity against target receptors like kinase enzymes, with a focus on prioritizing modifications at the 5-amine position to optimize hydrogen bonding interactions. While these computational approaches are recognized as a key step in the evaluation of this compound and its analogues, specific published studies detailing its binding conformation with identified protein targets are not widely available.
Modulation of Cellular Pathways (e.g., NF-κB Down-regulation)
The inhibition of PARP by isoquinoline derivatives has significant downstream effects on cellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. spandidos-publications.comnih.gov The NF-κB pathway is a central regulator of genes involved in inflammation, immunity, and cell survival. nih.govgenome.jp
The interaction between PARP-1 and NF-κB is critical for the transcription of pro-inflammatory genes. nih.gov Pharmacological inhibition of PARP-1 by the isoquinoline compound 5-AIQ has been shown to cause a down-regulation of NF-κB activity. scispace.combath.ac.ukspandidos-publications.com This, in turn, suppresses the expression of NF-κB target genes, including those for inflammatory cytokines like IL-6 and adhesion molecules. nih.govspandidos-publications.com This mechanism underlies the anti-inflammatory activity of PARP inhibitors in various models of tissue injury and inflammation. scispace.comspandidos-publications.com By preventing PARP-1 activation, these compounds can suppress intestinal inflammation, protect the colonic mucosa, and reduce the inflammatory response in conditions like experimental colitis. spandidos-publications.com
| Compound Class | Primary Target | Modulated Pathway | Downstream Effect |
|---|---|---|---|
| Isoquinoline PARP Inhibitors (e.g., 5-AIQ) | Poly(ADP-Ribose) Polymerase-1 (PARP-1) | NF-κB Signaling Pathway | Down-regulation of NF-κB activity, leading to reduced expression of pro-inflammatory cytokines (e.g., IL-6) and other inflammatory mediators. nih.govscispace.comspandidos-publications.com |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituents on Biological Activity
The introduction of various functional groups at different positions on the isoquinoline (B145761) ring system significantly modulates the compound's properties, including its potency, selectivity, and pharmacokinetic profile.
The addition of alkyl and aryl substituents to the isoquinoline core has been shown to be a critical factor in determining biological activity.
Alkyl Groups: The position and nature of alkyl groups can drastically alter a compound's affinity for its target. For instance, in a series of alkyne-linked pyrazolopyrimidine inhibitors, the introduction of a methyl group at the 6-position of the isoquinoline ring resulted in a sevenfold increase in affinity for the BRAF kinase. nih.gov This highlights the sensitivity of the binding pocket to small alkyl substitutions. The acidity of protons on a methyl group is also significantly influenced by its position; a 1-methyl group's protons are more acidic than those of a 3-methyl group, affecting its reactivity. thieme-connect.de
Aryl Groups: Aryl substituents are often introduced to explore additional binding interactions. The synthesis of 3-aryl and 4-aryl derivatives of 5-aminoisoquinolin-1-one, a related structure, has been a focus due to the potent biological activity observed in these compounds. core.ac.ukresearchgate.net In studies on phenylethynyl-substituted heterocycles, isoquinoline derivatives demonstrated significant potency, with compounds like 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine being identified as potent inhibitors of methionine S-adenosyltransferase-2 (MAT2A). nih.gov
Table 1: Effect of Alkyl Substitution on BRAF Kinase Affinity
| Compound Modification | Relative Increase in Affinity |
|---|---|
| Methyl group at position 6 of isoquinoline | 7-fold |
| Ethyl group vs. iso-propyl group at position 1 of pyrazolopyrimidine | 3-fold |
Data sourced from a study on alkyne-linked pyrazolopyrimidines. nih.gov
Halogenation is a common strategy in drug design to improve potency, metabolic stability, and membrane permeability.
Potency Enhancement: The introduction of a chloro group can significantly enhance binding affinity. In a study of kinase inhibitors with a structure related to 1-methylisoquinolin-5-amine, a para-chloro substituent on an associated anilino moiety led to a fourfold increase in affinity compared to a meta-trifluoromethyl substituent. nih.gov
Metabolic Stability: 6-Chloro-1-methylisoquinolin-3-amine is a known kinase inhibitor intermediate. Research on similar structures suggests that strategic halogenation can improve metabolic stability. For example, replacing a chlorine atom with a trifluoromethyl (CF₃) group has been shown to increase the half-life in microsomes from 1.2 to 4.7 hours.
Structural and Electronic Properties: The presence of a chloro substituent, as seen in 6-chloro-1-methylisoquinolin-3-amine, creates a heterocyclic aromatic compound with specific electronic properties that can be leveraged in drug development. X-ray crystallography of such compounds can reveal key interactions like Cl···H–N hydrogen bonding.
Table 2: Impact of Chloro-Substituent on Biological Properties
| Compound/Modification | Observation | Source |
|---|---|---|
| para-Chloro substituent on anilino moiety | 4-fold increase in binding affinity | nih.gov |
| Replacement of Cl with CF₃ | Increased metabolic half-life from 1.2 to 4.7 hrs |
Positional Influence of Methyl Group: The location of the methyl group on the isoquinoline ring alters steric hindrance and electronic properties. The absence of a methyl group at the 4-position can reduce steric hindrance compared to its presence. The placement of the methyl group at the 1-position versus the 4-position modifies the electron distribution across the aromatic system, which in turn influences reactivity in substitution reactions and interactions with biological targets.
Reactivity of the Amino Group: The amino group at the 5-position is a key site for functionalization, such as acetylation, to modify the compound's properties. The steric environment around this amine, dictated by adjacent groups like a methyl group at position 4, can influence the feasibility and rate of such reactions. For example, while not directly on this compound, studies on related isoquinolines show that steric hindrance from a 1-methyl group may necessitate longer reaction times for amination reactions. Acetylation of hydroxyl groups, a related transformation, has been performed on substituted isoquinolines to create prodrugs or modify activity. researchgate.net The steric bulk of a 4-methyl group would similarly be expected to influence the accessibility of the 5-amino group to acetylating agents.
Role of Halogenation (e.g., Chloro Substituent) on Potency and Binding
Computational Chemistry for SAR Elucidation
Computational methods are indispensable tools for understanding and predicting the activity of this compound derivatives, accelerating the design of new and more effective compounds.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach helps to predict the activity of novel, untested compounds.
Methodology: QSAR models are built using multiple linear regression (MLR) or other machine learning techniques to relate calculated molecular descriptors (e.g., logP, polar surface area, electronic properties) to observed biological activity. nih.govwalisongo.ac.idajchem-a.com The goal is to create a predictive model characterized by high correlation coefficients (R²) and predictive ability (Q²). nih.govajchem-a.com
Application: For derivatives of this compound, QSAR can be used to correlate structural features with in vitro activity data, helping to predict pharmacokinetic properties and guide the design of derivatives with enhanced bioactivity. The models can identify which descriptors, and therefore which structural features, are most influential in determining the compound's potency, providing a rational basis for further structural modification. nih.gov
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to calculate molecular descriptors used in QSAR and to understand the reactivity of molecules. mi-6.co.jp
Descriptor Calculation: DFT calculations can provide a wealth of information about the electronic properties of this compound and its analogs. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and dipole moments. mi-6.co.jp These descriptors are crucial for understanding reaction mechanisms and intermolecular interactions.
Reactivity Prediction: DFT calculations (e.g., using the B3LYP/6-31G* level of theory) can predict sites of electrophilic and nucleophilic reactivity. For instance, such calculations can identify the most likely sites for electrophilic attack on the isoquinoline ring or confirm the nucleophilic character of the amine group, guiding synthetic strategies and explaining binding interactions with biological targets. These computational methods are increasingly used to generate extensive descriptor libraries for classes of molecules like alkyl amines, which can then be used to train machine learning models for rapid, on-the-fly prediction of properties. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Alkyl-5-aminoisoquinolin-1-one |
| 3-Aryl-5-aminoisoquinolin-1-one |
| 4-((2,6-Difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine |
| 6-Chloro-1-methylisoquinolin-3-amine |
| 4-Methylisoquinolin-5-amine |
| 3-Methylisoquinoline |
| 4-Hydroxy-5-methylisoquinoline |
| 5-Amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone |
| 4-Amino-isoquinoline-1-carboxaldehyde thiosemicarbazone |
| 4-(Methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone |
| 1,5-Dimethyl-4-hydroxyisoquinoline |
| 4-Acetoxy-5-methylisoquinoline-1-carboxaldehyde |
| 5-Acetoxy-4-methylisoquinoline-1-carboxaldehyde |
| 4-Bromo-1-methylisoquinoline |
| 1,3-Dichloroisoquinoline |
| 1,5-Dimethylisoquinoline |
| 1,4-Dimethylisoquinoline |
| 5-Nitroisoquinolin-1-one |
| 1-Chloroisoquinoline |
| Quinoline (B57606) |
| Naphthalene |
| Papaverine |
| Morphine |
| Emetine |
| Lamellarin B |
| Ecteinascidin 743 |
| Indole |
| Oxazoline |
| 1,2-Oxazole |
| Styryl quinolone |
| Diphenylpyraline |
| Chlorpheniramine |
| Mazindol |
| 2-Arylbenzimidazole |
| Pyridine (B92270) |
| 1H-Indazole |
| Naphthyridine |
| 5-Fluorouracil |
| Cisplatin |
| (Z)-N-Acetyl-α-dehydro(9-phenanthryl)alanine tert-butyl ester |
| 3-Alkoxycarbonyl-1-methylisoquinoline |
| 3-Chloroisoquinolin-6-amine |
| 3-Chloro-1-methylisoquinolin-6-amine |
| 5-Benzamidoisoquinolin-1-one |
| 2-Arylquinazolin-4-one |
| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| 3-Trifluoromethyl)aniline |
| 4-Chloroaniline |
| 4-Chloro-3-(trifluoromethyl)aniline |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline |
| 4-Methyl-3-(trifluoromethyl)aniline |
| 3-(Trifluoromethyl)phenylboronic acid |
| 5-Bromonaphthalen-1-amine |
| 3-(Trifluoromethyl)phenol |
| 5-Bromo-1-chloroisoquinoline |
| 2-Amino-3-bromobenzoic acid |
| 5-Bromoisoquinoline |
| 3-(3,5-Dimethylphenyl)-1-methylisoquinoline-4-carbaldehyde |
| 1-(4-(5-Phenyl-1H-pyrrole-2-carbonyl)phenyl)ethan-1-one |
| Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone |
| (5-(Naphthalen-2-yl)-1H-pyrrol-2-yl)(phenyl)methanone |
| 6-Fluoro-1-methylisoquinolin-3-amine |
| 6-Chloro-1H-indazol-3-amine |
| 1-(Isoquinolin-5-yl)ethylamine |
| 5-Methoxyquinolin-8-amine |
| Isoquinolin-5-amine |
Density Functional Theory (DFT) Calculations for Molecular Descriptors
Rational Design Principles for Novel this compound Derivatives
The rational design of novel derivatives of a lead compound like this compound is a cornerstone of modern drug discovery and materials science. This process leverages an understanding of the relationship between chemical structure and biological activity (or material properties) to create new molecules with enhanced potency, selectivity, or other desired characteristics. Key strategies include structure-based design, ligand-based design, and molecular hybridization.
Structure-Based Design: This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, typically determined by X-ray crystallography or NMR spectroscopy. For isoquinoline derivatives, molecular docking studies are frequently employed to predict the binding modes and affinities of designed compounds within a target's active site. researchgate.netnih.gov For example, in the design of novel antifungal agents, molecular docking revealed that an isoquinoline derivative was able to interact with key negative amino acid residues of the target enzyme, succinate (B1194679) dehydrogenase. nih.gov If a biological target for this compound were identified, designers could use its structure to guide modifications. The 5-amino group could serve as a key hydrogen bond donor or acceptor, while the 1-methyl group could be oriented towards a hydrophobic pocket. New derivatives could be designed by adding or modifying substituents on the amino group or the isoquinoline ring to optimize these interactions.
Ligand-Based Design and SAR: In the absence of a known target structure, design is guided by the structure-activity relationships (SAR) of a series of active molecules. SAR studies on related quinazoline (B50416) and isoquinoline scaffolds have revealed critical structural features for activity. For instance, in a series of quinazoline-based kinase inhibitors, a secondary amine was found to be crucial for activity, and increasing the chain length between the amine and a phenyl group dramatically increased potency. mdpi.com Similarly, SAR studies of 7-aminoisoquinoline-5,8-quinone derivatives showed that their cytotoxic and antitumor activity correlated with their redox potentials and lipophilicity, which are influenced by the nature of the substituent on the amino group. researchgate.net
For this compound, a rational design program would involve synthesizing a library of derivatives and evaluating their activity. Key modifications could include:
N-5 Position: Acylation, alkylation, or arylation of the amino group to explore interactions and modify physicochemical properties like lipophilicity and hydrogen bonding capacity.
C-1 Position: Replacing the methyl group with other alkyl or aryl groups to probe steric and electronic effects.
Isoquinoline Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) at other available positions on the benzene (B151609) ring portion of the scaffold to modulate electronic properties and metabolic stability.
Molecular Hybridization and Fragment-Based Design: Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. This strategy has been used to create imidazo[1,2-a]pyridine-isoquinoline hybrids as potent anticancer agents. researchgate.net Another powerful technique is fragment-based drug discovery (FBDD), where small molecular fragments that bind to a target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org This approach was successfully used to merge fragments substituted at different positions of the isoquinoline ring to rapidly generate potent kinase inhibitors without prior structural information of the target. researchoutreach.org A similar strategy could be applied to this compound, using it as a core scaffold to link with other pharmacophoric fragments.
Table 2: Rational Design Strategies for Isoquinoline Derivatives
| Design Principle | Description | Example Application |
|---|---|---|
| Structure-Based Design | Utilizes the 3D structure of the biological target to design complementary ligands. Involves molecular docking and dynamics simulations. researchgate.net | Design of thieno[2,3-c]isoquinolines as VEGFR-2 inhibitors, with docking revealing key hydrogen bonds with Cys919 and Glu885. researchgate.net |
| Ligand-Based SAR | Relies on the analysis of structure-activity relationships within a series of compounds to identify key pharmacophoric features. mdpi.comresearchgate.net | SAR study of spautin-1 analogues identified that a secondary amine and a specific chain length were crucial for activity against NEK4. mdpi.com |
| Molecular Hybridization | Combines two or more distinct pharmacophores into a single molecule to achieve improved or dual activity. researchgate.net | Synthesis of imidazo[1,2-a]pyridine-isoquinoline hybrids to act as EGFR inhibiting anticancer agents. researchgate.net |
| Fragment-Based Drug Discovery (FBDD) | Identifies low-molecular-weight fragments that bind to a target, which are then optimized and linked to create potent leads. researchoutreach.org | Merging of substituted isoquinoline fragments to generate potent kinase inhibitors. researchoutreach.org |
Applications in Early Drug Discovery and Preclinical Development Research Focus
Role as a Lead Compound for Therapeutic Agents
1-Methylisoquinolin-5-amine and its derivatives are explored as lead compounds in the development of new drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The isoquinoline (B145761) core is a recognized pharmacophore, and the specific substitution pattern of a methyl group at the 1-position and an amine group at the 5-position provides a foundation for creating a diverse library of molecules with potential therapeutic applications. For instance, isoquinoline derivatives have shown potential in targeting pathways involved in cancer cell growth and survival.
The modification of the this compound scaffold is a key strategy in medicinal chemistry. The introduction of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the methyl group at the 1-position can influence the molecule's electron distribution and its interactions with biological targets like enzymes or receptors. This strategic modification is crucial for optimizing potency, selectivity, and drug-like properties.
Utilization as a Building Block in Complex Organic Synthesis and Material Science
In addition to its role as a lead compound, this compound is a fundamental building block in the synthesis of more complex organic molecules. smolecule.comcymitquimica.com Its primary amine and isoquinoline nucleus offer reactive sites for a variety of chemical transformations. This versatility allows chemists to construct intricate molecular architectures for applications in both medicinal chemistry and material science. smolecule.com
The amine group can readily undergo reactions such as acylation, alkylation, and arylation to introduce new substituents and build larger molecules. The isoquinoline ring system itself can participate in various chemical reactions, enabling the creation of a wide range of derivatives. This adaptability makes this compound a valuable starting material for synthesizing libraries of compounds for screening and further development.
Preclinical Assessment of Efficacy in In Vitro Models (e.g., Cell-based Assays)
The preclinical evaluation of this compound and its analogs often begins with in vitro studies using cell-based assays. These assays are crucial for determining the initial efficacy and potential of a compound. For example, derivatives of isoquinolines have been tested for their ability to inhibit the proliferation of cancer cells.
One documented study showed that this compound itself has been investigated for its potential as a cancer treatment. biosynth.com It is suggested to inhibit cancer cell growth by binding to DNA and modifying gene expression, ultimately interfering with DNA synthesis. biosynth.com The inhibitory effects of this compound were observed in studies using L1210 murine leukemia cells. biosynth.com Such cell-based assays provide valuable preliminary data on a compound's biological activity and guide further development.
In Vitro and In Vivo Study Designs for Mechanism of Action Elucidation
Understanding how a compound exerts its biological effects is a critical step in drug development. For this compound and its derivatives, both in vitro and in vivo study designs are employed to elucidate their mechanism of action. In vitro assays can pinpoint specific molecular targets, such as enzymes or receptors. For instance, isoquinoline derivatives have been investigated as potential kinase inhibitors, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. vulcanchem.com
Early-Stage Target Identification and Validation Research
A crucial aspect of early drug discovery is the identification and validation of the biological target through which a compound exerts its therapeutic effect. For derivatives of this compound, this process involves a combination of computational and experimental approaches. The isoquinoline scaffold is known to interact with various biological targets.
Research on similar isoquinoline compounds provides clues to potential targets. For example, some isoquinoline derivatives have been identified as inhibitors of protein kinase B (PKB), a key enzyme in cell signaling pathways that is often implicated in cancer. researchgate.net Structure-based drug design, which uses the three-dimensional structure of a target protein to design new inhibitors, is a powerful tool in this process. researchgate.net
High-Throughput Screening (HTS) in Hit Identification
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits"—compounds that show activity against a specific biological target. nih.gov Libraries of compounds, which can include derivatives of this compound, are screened in automated assays.
HTS campaigns can be designed to measure various biological activities, such as enzyme inhibition or receptor binding. For example, a high-throughput screening campaign was used to identify a small molecule agonist for the RXFP3/4 receptors from a library of over 32,000 compounds. nih.gov The development of efficient screening methods, such as those that use fluorescence or circular dichroism to determine the yield and enantiomeric excess of chiral amines, is also crucial for the success of HTS. nih.gov
Patent Literature Review for Research and Development Trends
A review of patent literature provides valuable insights into the research and development trends surrounding a particular chemical scaffold. Patents filed by pharmaceutical companies and research institutions often disclose novel compounds, their synthesis, and their potential therapeutic applications.
For instance, a search of patent databases reveals numerous patents related to isoquinoline derivatives for various therapeutic areas. One patent describes 8-[3-amino-piperidin-1-yl]-xanthines, where one of the R groups can be a (3-methyl-isoquinolin-1-yl)methyl group, for their potential in treating diseases associated with dipeptidylpeptidase-IV (DPP-IV) activity, such as diabetes. google.com Another patent details 1H-Imidazo[4,5-c]quinolin-4-amines and their antiviral use, highlighting the broad therapeutic potential of the quinoline (B57606) and isoquinoline scaffolds. google.com These patents indicate active research and development efforts focused on harnessing the therapeutic potential of isoquinoline-based compounds.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
While classical methods for isoquinoline (B145761) synthesis are well-established, the future development of 1-Methylisoquinolin-5-amine derivatives hinges on the exploration of more efficient, sustainable, and versatile synthetic strategies.
Future research should focus on:
Developing Novel Catalytic Systems: Investigating new catalysts, such as those based on copper or palladium, could lead to milder and more efficient cyclization and amination reactions. mdpi.com The use of amino acid-based ionic liquids as recyclable catalysts also presents an eco-friendly alternative for synthesizing related heterocyclic systems. researchgate.net
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions would offer a highly efficient route to complex derivatives of this compound. researchgate.net These reactions increase molecular complexity in a single step, saving time, resources, and minimizing waste. researchgate.net
C-H Activation/Functionalization: Exploring modern C-H activation techniques could allow for the direct introduction of functional groups onto the isoquinoline core without the need for pre-functionalized starting materials, representing a more atom-economical approach. wiley.com
Bio-Based Synthesis: Investigating the use of renewable, bio-based starting materials, such as lignin-derived compounds like vanillin (B372448) and guaiacol, could lead to the development of sustainable pathways for synthesizing novel amine hardeners and related structures. rsc.org This aligns with the growing demand for green chemistry in pharmaceutical production. rsc.org
An open question remains regarding the most efficient and stereoselective methods for producing complex derivatives. The development of synthetic routes that provide high yields and allow for precise control over the final structure is crucial for creating libraries of compounds for biological screening. ijstr.orgiiserpune.ac.in
Table 1: Potential Novel Synthetic Strategies
| Synthetic Approach | Potential Advantage | Research Focus |
|---|---|---|
| Advanced Catalysis | Higher efficiency, milder reaction conditions, improved yields. mdpi.com | Development of novel copper or palladium-based catalysts; use of recyclable ionic liquids. mdpi.comresearchgate.net |
| Multi-Component Reactions | Increased molecular complexity in a single step; resource and time-efficient. researchgate.net | Design of one-pot syntheses for complex isoquinoline derivatives. researchgate.net |
| C-H Functionalization | Atom economy; direct modification of the isoquinoline core. wiley.com | Exploring catalysts and conditions for selective C-H amination and other functionalizations. wiley.com |
| Bio-Based Synthesis | Sustainability; use of renewable starting materials. rsc.org | Utilizing lignin (B12514952) derivatives to create novel amine precursors. rsc.org |
Deeper Mechanistic Understanding of Biological Activities
Preliminary studies on similar isoquinoline compounds suggest potential anticancer and antimicrobial properties. nih.gov For this compound, a critical area of future research is to move beyond preliminary screening and elucidate the precise molecular mechanisms underlying its biological effects.
Key research questions include:
What are the primary intracellular targets of this compound?
Does it function by inhibiting specific enzymes, such as kinases, which are common targets for isoquinoline derivatives? researchgate.net
Does it interact with nucleic acids, as has been suggested for the parent compound, potentially by binding to DNA and altering gene expression?
How does the specific placement of the methyl group at the 1-position and the amine at the 5-position influence target binding and activity compared to other isomers?
Future studies should employ a combination of proteomics, transcriptomics, and cellular imaging to identify binding partners and map the downstream signaling pathways affected by the compound. Understanding these mechanisms is essential for optimizing the molecule's structure to enhance potency and selectivity. rsc.org
Development of Advanced Derivatization and Analytical Techniques
The development of new derivatives and the methods to analyze them are intrinsically linked. The amine group at the 5-position is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially improved properties. ijrpr.com
Future work should concentrate on:
Systematic Derivatization: Creating a library of derivatives by modifying the 5-amino group through reactions like acylation or the introduction of sulfonamide groups. iu.edu This allows for a systematic exploration of structure-activity relationships (SAR).
Advanced Analytical Protocols: Developing robust analytical methods is crucial for the characterization and quantification of this compound and its derivatives in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC-MS), often coupled with derivatization techniques like silylation or acylation, will be essential. research-solution.comnih.govbre.com The goal is to create protocols that can unambiguously identify and quantify these compounds and their metabolites. nih.gov
Chiral Separation: For derivatives that are chiral, developing methods for enantiomeric separation is critical, as different enantiomers often have distinct biological activities and properties. researchgate.net
Table 2: Analytical Techniques for Characterization and Quantification
| Technique | Application | Future Development |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of new derivatives. ijstr.org | Use in combination with computational methods to predict spectral properties. |
| Mass Spectrometry (MS) | Molecular weight verification and structural elucidation of derivatives and metabolites. nih.gov | High-resolution MS for precise mass determination and metabolite identification. |
| GC-MS / LC-MS | Separation and quantification in biological samples. research-solution.comnih.gov | Optimization of derivatization protocols for enhanced sensitivity and chromatographic performance. iu.edunih.gov |
| X-ray Crystallography | Definitive determination of three-dimensional molecular structure. mdpi.com | Co-crystallization with target proteins to understand binding interactions. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating drug discovery. mdpi.comresearchgate.net For this compound, this integrated approach can guide the rational design of new derivatives with enhanced properties.
Future research directions include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. researchgate.net This can help predict the activity of unsynthesized compounds and prioritize synthetic efforts.
Molecular Docking and Dynamics: Using molecular docking to screen virtual libraries of derivatives against known pharmacological targets. mdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complexes and elucidate the key interactions that drive binding. mdpi.com
Predictive Pharmacokinetics (ADME): Employing computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like profiles early in the discovery process. preprints.org
The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and the experimental results are used to refine and improve the computational models. researchoutreach.org
Expanding the Pharmacological Target Landscape
The isoquinoline scaffold is known to interact with a diverse range of biological targets. amerigoscientific.com A key area of future research for this compound is to explore beyond the obvious targets and identify novel therapeutic applications.
Potential areas for investigation include:
Kinase Inhibition: While many isoquinolines target kinases, a broad screening against the human kinome could identify novel and selective kinase targets involved in diseases beyond cancer, such as inflammatory conditions or neurodegenerative disorders. researchgate.netresearchoutreach.org
Neurotransmitter Receptors: Given the structural similarity to compounds known to interact with the central nervous system, derivatives of this compound should be screened for activity at various neurotransmitter receptors, which could have implications for treating neurological or psychiatric disorders. smolecule.comevitachem.com
Anti-Infective Agents: The potential for antimicrobial activity should be thoroughly investigated against a wide panel of bacteria and fungi, including drug-resistant strains. nih.gov The mechanism of action as an anti-infective should also be explored.
TRPV1 Antagonism: Related quinoline (B57606) structures have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key pain receptor, suggesting a potential application in analgesia. ijper.org
Design and Synthesis of Next-Generation Isoquinoline-Based Compounds
Building on the knowledge gained from the aforementioned research areas, the final step is the design and synthesis of next-generation compounds based on the this compound scaffold.
The design of these future compounds should focus on:
Improving Potency and Selectivity: Fine-tuning the structure through iterative cycles of design, synthesis, and testing to maximize activity against the desired target while minimizing off-target effects. researchoutreach.org
Enhancing Bioavailability: Modifying the structure to improve pharmacokinetic properties, such as solubility and metabolic stability, to ensure the compound can reach its target in the body effectively. preprints.orgmdpi.com
Dual-Targeting Agents: Designing hybrid molecules that can modulate two different targets simultaneously. mdpi.com This can be a powerful strategy for treating complex diseases like cancer or neuroinflammation where multiple pathways are involved. mdpi.com
Fragment-Based Design: Utilizing fragment-based drug discovery (FBDD) by merging structural motifs known to bind to different pockets of a target protein to create highly potent inhibitors. researchoutreach.org
The development of next-generation therapeutics from the this compound scaffold will require a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and computational science to translate promising laboratory findings into clinically relevant candidates. preprints.orgmdpi.com
Q & A
Q. What are the recommended synthetic routes for 1-Methylisoquinolin-5-amine, and how can experimental parameters be optimized?
Methodological Answer: this compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling reactions. For example, Enamine Ltd. lists it as a building block in their catalog, suggesting the use of solid-phase or solution-phase synthesis with precursors like substituted isoquinoline derivatives . To optimize yield, researchers should:
- Vary reaction temperatures (e.g., 60–100°C) to balance reaction rate and byproduct formation.
- Test catalysts (e.g., Pd/C, Ni-based systems) for cross-coupling efficiency.
- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS.
Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the amine product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm methyl group position (δ ~2.5 ppm for CH₃) and aromatic proton environments in the isoquinoline ring. Compare with reference spectra from PubChem or analogous compounds .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]⁺ at m/z 159.1).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Acute Toxicity Mitigation: In case of exposure, rinse affected areas with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
- Storage: Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions in biological data (e.g., IC₅₀ variability) may arise from heterogeneity in experimental design. To address this:
- Meta-Analysis: Apply Higgins’ I² statistic to quantify heterogeneity across studies. Values >50% indicate significant variability, prompting re-evaluation of assay conditions (e.g., cell lines, incubation times) .
- Standardization: Use a common reference compound (e.g., positive controls like doxorubicin) across labs to normalize activity measurements .
Q. What strategies ensure the stability of this compound in long-term pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. A >5% impurity increase indicates instability .
- Lyophilization: For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
- Light Sensitivity: Store solutions in amber vials if UV-Vis spectra show absorbance <400 nm, indicating photodegradation risk .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic sites (e.g., amine group in position 5). Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. High dielectric solvents may stabilize transition states, lowering activation energy .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound batches?
Methodological Answer:
- LC-MS/MS: Use multiple reaction monitoring (MRM) to detect impurities at ppm levels. Optimize collision energy for fragment ions of known byproducts (e.g., demethylated analogs).
- NMR Spectroscopy: ¹H-¹³C HSQC can identify trace aromatic impurities via cross-peaks in 2D spectra.
- Elemental Analysis: Verify nitrogen content (theoretical ~17.6%) to confirm stoichiometry and rule out inorganic contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
